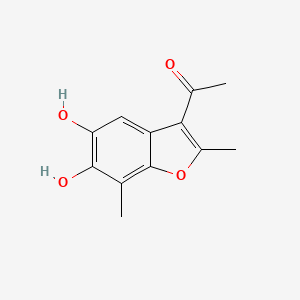

1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone

Description

1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone is a benzofuran-derived acetophenone characterized by hydroxyl groups at positions 5 and 6, methyl substituents at positions 2 and 7, and a ketone moiety at position 3. This compound belongs to a broader class of hydroxyacetophenones, which are notable for their diverse biological activities and structural complexity.

Properties

Molecular Formula |

C12H12O4 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

1-(5,6-dihydroxy-2,7-dimethyl-1-benzofuran-3-yl)ethanone |

InChI |

InChI=1S/C12H12O4/c1-5-11(15)9(14)4-8-10(6(2)13)7(3)16-12(5)8/h4,14-15H,1-3H3 |

InChI Key |

UXTGUMOHMXWOTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC(=C1O)O)C(=C(O2)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,7-dimethylbenzofuran and suitable hydroxylating agents.

Hydroxylation: The introduction of hydroxyl groups at the 5 and 6 positions of the benzofuran ring is achieved through hydroxylation reactions. Common reagents for this step include hydrogen peroxide (H2O2) or other oxidizing agents.

Acylation: The final step involves the acylation of the hydroxylated benzofuran derivative with ethanoyl chloride (CH3COCl) to form the desired product.

Industrial Production Methods: Industrial production of 1-(5,6-dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone may involve optimized reaction conditions, such as:

Catalysts: Use of catalysts to enhance reaction rates and yields.

Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.

Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products:

Oxidation Products: Quinones, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(5,6-dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone involves its interaction with molecular targets and pathways, such as:

Molecular Targets: Enzymes, receptors, and cellular proteins.

Pathways: Modulation of oxidative stress pathways, inhibition of inflammatory mediators, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Core Substituent Variations

- Hydroxyl vs. Methoxy Groups: The target compound features 5,6-dihydroxy groups, contrasting with 5,6-dimethoxybenzofuran-3(2H)-one (), where hydroxyls are replaced by methoxy groups. Methoxy substituents reduce polarity and hydrogen-bonding capacity compared to hydroxyls, impacting solubility and interactions with biological targets . In 1-[2-(1-acetoxymethyl-vinyl)-6-hydroxy-benzofuran-5-yl]-ethanone (), the 5-hydroxy group is retained, but the 2-position bears an acetoxymethyl-vinyl group, introducing steric bulk and altering electron distribution .

- Methyl Substituents: The 2,7-dimethyl configuration in the target compound differs from 1-(2,4-dihydroxy-3,6-dimethylphenyl)ethanone (), where methyl groups are at positions 3 and 6. Such positional differences influence molecular symmetry and crystal packing, as seen in variations in melting points (e.g., 163–165°C for 5,6-dimethoxybenzofuran-3(2H)-one) .

Benzofuran Ring Modifications

- Saturation and Heteroatoms: The dihydrobenzofuran structure in 1-[(2R,3S)-3-ethoxy-2,3-dihydro-1-benzofuran-5-yl]ethanone () introduces conformational rigidity compared to the fully aromatic benzofuran core of the target compound. This affects NMR coupling constants and reactivity .

Physicochemical Properties

Spectral and Physical Data

Enzyme Inhibition

- Natural benzofuran acetophenones (–4) from Eupatorium and Elephantopus species are under investigation for anti-inflammatory and cytotoxic activities, though specific data remain unpublished .

Biological Activity

1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone, also known by its CAS number 709640-99-3, is a compound of interest due to its potential biological activities. This compound belongs to the benzofuran class, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects in different biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone is C16H12O4, and it features a benzofuran moiety with hydroxyl groups at the 5 and 6 positions. The presence of these functional groups is crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds within the benzofuran class exhibit significant antioxidant properties. For instance, studies have shown that benzofuran derivatives can scavenge free radicals, which are implicated in oxidative stress-related diseases. The antioxidant activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging tests.

| Compound | IC50 (μg/ml) | Activity Type |

|---|---|---|

| 1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone | TBD | Antioxidant |

Neuroprotective Effects

Benzofuran derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. A study highlighted the design of benzofuran-based compounds that act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. The ability to inhibit these enzymes may enhance cholinergic signaling in the brain.

Case Study:

In a recent evaluation of benzofuran analogs for neuroprotection:

- Compound Tested: 1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone.

- Results: Showed promising AChE inhibition with an IC50 value indicating effective inhibition compared to standard drugs.

Antimicrobial Activity

Some studies have suggested that benzofurans possess antimicrobial properties. The compound's structure may contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

The biological activity of 1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone can be attributed to several mechanisms:

- Radical Scavenging: The hydroxyl groups facilitate electron donation to free radicals.

- Enzyme Inhibition: Interaction with active sites of AChE and BuChE prevents substrate binding.

- Membrane Disruption: Potential to integrate into microbial membranes leading to cell lysis.

Safety and Toxicology

Toxicological studies are crucial for evaluating the safety profile of any new compound. Preliminary assessments indicate that 1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone has a favorable safety profile with low acute toxicity in animal models. Long-term studies are necessary to establish chronic exposure effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.